methyl 4,5-dihydro-1,2-oxazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-8-5(7)4-2-3-6-9-4/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUSKMZXDIGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15055-75-1 | |
| Record name | methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate: A Technical Guide
Executive Summary
This technical guide details the synthesis of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate (also known as methyl 2-isoxazoline-5-carboxylate). This heterocyclic scaffold serves as a critical pharmacophore in drug discovery, functioning as a masked
The synthesis is primarily achieved via a [3+2] 1,3-Dipolar Cycloaddition (1,3-DC) between methyl acrylate (the dipolarophile) and formonitrile oxide (the dipole, generated in situ). This guide prioritizes the Hydroximoyl Chloride Method (Huisgen Method) due to its reliability, scalability, and regiochemical control.
Mechanistic Principles & Regiochemistry
The formation of the isoxazoline ring follows a concerted, thermally allowed
Frontier Molecular Orbital (FMO) Theory
The reaction kinetics and regioselectivity are governed by the interaction between the HOMO of the Dipole (Nitrile Oxide) and the LUMO of the Dipolarophile (Methyl Acrylate).
-
Dipole (HCNO): Acts as the nucleophile (HOMO-rich).
-
Dipolarophile (Methyl Acrylate): Acts as the electrophile (LUMO-lowered by the electron-withdrawing ester group).
Regioselectivity
For electron-deficient alkenes like methyl acrylate, the reaction is highly regioselective, favoring the 5-substituted product (the target ester) over the 4-substituted isomer.
-
Electronic Control: The nucleophilic carbon of the nitrile oxide attacks the
-carbon of the acrylate (the site of highest LUMO coefficient). -
Steric Control: The formation of the 5-substituted product minimizes steric repulsion between the ester group and the incoming dipole.
Reaction Pathway Diagram
The following diagram illustrates the concerted transition state and the regiochemical outcome.
Figure 1: Mechanistic pathway of the [3+2] cycloaddition showing the convergence of reactants into the regioselective target.
Strategic Synthetic Pathways
Two primary methods exist for generating the unstable formonitrile oxide (HCNO) intermediate.
Method A: The Hydroximoyl Chloride Route (Recommended)
This is the standard laboratory protocol. It involves the chlorination of formaldoxime followed by base-mediated dehydrohalogenation.
-
Pros: High yield, controlled generation of dipole, scalable.
-
Cons: Requires handling of chlorine source (NCS or Chlorine gas).
Method B: The Mukaiyama Dehydration Method
Uses nitroalkanes (e.g., nitromethane) and an isocyanate (e.g., phenyl isocyanate) to generate the nitrile oxide.
-
Pros: Direct use of nitro precursors.
-
Cons: High temperature often required; side reactions with isocyanates (urea formation) can complicate purification.
Detailed Experimental Protocol (Method A)
Objective: Synthesis of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate via in situ generation of formonitrile oxide.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Formaldoxime | Precursor | 1.0 | Commercial or synthesized from paraformaldehyde + hydroxylamine. |
| N-Chlorosuccinimide (NCS) | Oxidant | 1.1 | Generates hydroximoyl chloride. |
| Methyl Acrylate | Dipolarophile | 1.5 - 2.0 | Excess ensures high conversion of the unstable dipole. |
| Triethylamine (Et3N) | Base | 1.2 | Triggers elimination to form HCNO. |
| Dichloromethane (DCM) | Solvent | - | Anhydrous; maintains solubility. |
| DMF | Catalyst | 0.1 | Catalyzes the chlorination step. |
Step-by-Step Methodology
Step 1: Preparation of Formohydroximoyl Chloride
-
Setup: Charge a flame-dried 3-neck round-bottom flask with Formaldoxime (10 mmol) and anhydrous DCM (50 mL). Maintain an inert atmosphere (N2 or Ar).
-
Chlorination: Cool the solution to 0°C. Add NCS (11 mmol) portion-wise over 15 minutes to control the exotherm.
-
Catalysis: Add a catalytic amount of DMF (2-3 drops).
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Checkpoint: The disappearance of the oxime can be monitored by TLC. The intermediate, formohydroximoyl chloride, is formed but not isolated due to instability.
Step 2: Cycloaddition (The "One-Pot" Phase)
-
Addition: Cool the reaction mixture back to 0°C. Add Methyl Acrylate (15-20 mmol) in one portion.
-
Dipole Generation: Dissolve Triethylamine (12 mmol) in DCM (10 mL). Add this solution dropwise via a syringe pump or addition funnel over 1 hour.
-
Critical: Slow addition is vital. It keeps the concentration of free HCNO low, preventing dimerization into furoxan (glyoxime peroxide).
-
-
Completion: After addition, allow the reaction to warm to room temperature and stir for 12 hours.
Step 3: Workup and Purification
-
Quench: Pour the reaction mixture into ice-cold water (50 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash: Wash combined organics with brine, dry over anhydrous MgSO4, and filter.
-
Concentration: Remove solvent under reduced pressure (rotary evaporator). Note: The product is a low-melting solid or oil; avoid high vacuum if volatile.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient 4:1 to 1:1).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the one-pot synthesis.
Characterization & Validation
The successful synthesis is validated using the following spectroscopic markers.
| Technique | Characteristic Signal | Structural Assignment |
| 1H NMR (CDCl3) | H-3 (Imine proton, characteristic of 3-unsubstituted isoxazolines). | |
| H-5 (Methine proton adjacent to oxygen and ester). | ||
| -COOCH3 (Methyl ester). | ||
| H-4 (Methylene protons, diastereotopic). | ||
| 13C NMR | C=O (Ester carbonyl). | |
| C-3 (Imine carbon). | ||
| C-5 (Methine carbon). | ||
| IR | 1735-1750 cm | C=O Stretch (Ester).[1] |
| 1610 cm | C=N Stretch (Isoxazoline ring). |
Safety & Handling (Critical)
-
Formonitrile Oxide (HCNO): In its free form, HCNO is unstable and can polymerize explosively or dimerize to furoxan. Never isolate HCNO. Always generate it in situ in the presence of the dipolarophile.
-
Acrylates: Methyl acrylate is a lachrymator and potential sensitizer. Use only in a well-ventilated fume hood.
-
Exotherms: The chlorination step (with NCS) and the elimination step (with Et3N) are exothermic. Strict temperature control (0°C) is required to prevent runaway reactions.
References
-
Huisgen, R. (1963).[2] 1,3-Dipolar Cycloadditions.[2][3][4][5][6][7][8] Past and Future. Angewandte Chemie International Edition.[2] Link
-
Kanemasa, S., & Tsuge, O. (1990). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Heterocycles.[4][6][8] Link
-
Liu, K.C., et al. (1977). Synthesis of 2-Isoxazolines via 1,3-Dipolar Cycloaddition.[2][3] Journal of Organic Chemistry. Link
-
Basel, Y., & Hassner, A. (1997).[2] Di-tert-butyl Dicarbonate (Boc2O) and 4-Dimethylaminopyridine (DMAP) as a Novel System for the Synthesis of Isoxazoles and Isoxazolines from Nitro Compounds. Synthesis.[2][3][6][8][9][10][11][12] Link
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The Alchemical Transmutation of Nitrile Ylides: A Technical Guide to the 1,3-Dipolar Cycloaddition in Dihydrooxazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The synthesis of dihydrooxazoles, core scaffolds in a multitude of biologically active molecules and valuable synthetic intermediates, is a subject of profound interest in contemporary organic chemistry and drug discovery.[1][2][3] Among the diverse synthetic strategies, the 1,3-dipolar cycloaddition of nitrile ylides with carbonyl compounds stands out as a particularly elegant and efficient method for the construction of the dihydrooxazole ring system. This guide provides an in-depth exploration of the mechanistic underpinnings of this powerful transformation, offering field-proven insights into the generation of nitrile ylides, the prediction of reaction outcomes through Frontier Molecular Orbital (FMO) theory, and the practical execution of these reactions.
Introduction: The Allure of the Dihydrooxazole Scaffold
The 4,5-dihydrooxazole ring is a privileged heterocyclic motif, frequently encountered in natural products and pharmaceuticals. Its prevalence stems from its ability to engage in a variety of biological interactions and its utility as a versatile building block in organic synthesis.[4] The development of stereoselective and regioselective methods for the synthesis of dihydrooxazoles is therefore a critical endeavor for chemists engaged in the design and preparation of novel molecular entities. The 1,3-dipolar cycloaddition offers a convergent and atom-economical approach to this challenge, allowing for the rapid assembly of molecular complexity from relatively simple precursors.[5]
The Heart of the Reaction: The Nitrile Ylide 1,3-Dipole
A nitrile ylide is a reactive intermediate characterized by a linear arrangement of carbon-nitrogen-carbon atoms with a positive charge on the nitrogen and a negative charge on the terminal carbon.[6] This electronic configuration makes it an ideal 1,3-dipole for cycloaddition reactions. The generation of these transient species is a key consideration in the design of a successful dihydrooxazole synthesis.
Generation of Nitrile Ylides: A Survey of Methodologies
The choice of method for generating a nitrile ylide is dictated by the desired substitution pattern and the overall synthetic strategy. The most common and reliable methods include:
-
Photochemical Ring Opening of 2H-Azirines: Irradiation of 2H-azirines with UV light induces a C-C bond cleavage to furnish the corresponding nitrile ylide.[7][8] This method is particularly clean and efficient, often proceeding under mild conditions.[9]
-
Dehydrochlorination of Imidoyl Chlorides: Treatment of imidoyl chlorides with a non-nucleophilic base provides a classical and widely applicable route to nitrile ylides.[10]
-
From Vinyl Azides: Photochemical or thermal decomposition of vinyl azides can lead to the formation of 2H-azirines, which then rearrange to nitrile ylides in situ.[8][9]
The [3+2] Cycloaddition: A Mechanistic Deep Dive
The core of dihydrooxazole synthesis via this route is the [3+2] cycloaddition of a nitrile ylide with a carbonyl compound, typically an aldehyde or ketone.[11] This reaction is a concerted, pericyclic process that proceeds through a five-membered transition state.[5]
Frontier Molecular Orbital (FMO) Theory: Predicting Regioselectivity
The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile ylide and a carbonyl compound can be rationalized and predicted using Frontier Molecular Orbital (FMO) theory.[5][12] The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.
In the case of a nitrile ylide and an aldehyde, the dominant interaction is typically between the HOMO of the nitrile ylide and the LUMO of the aldehyde. The regiochemistry is determined by the alignment of the orbitals that leads to the greatest stabilization of the transition state. This is achieved when the largest coefficient of the HOMO of the nitrile ylide overlaps with the largest coefficient of the LUMO of the aldehyde.
Caption: FMO diagram of the cycloaddition.
The larger lobe of the HOMO of the nitrile ylide is on the terminal carbon, while the larger lobe of the LUMO of the aldehyde is on the carbonyl carbon. Therefore, the favored regioisomer is the one in which the terminal carbon of the nitrile ylide forms a bond with the carbonyl carbon of the aldehyde.
Experimental Protocols: From Theory to Practice
The successful execution of a 1,3-dipolar cycloaddition for dihydrooxazole synthesis requires careful attention to experimental detail. The following protocols provide a starting point for researchers.
General Protocol for the Photochemical Generation of a Nitrile Ylide and Subsequent Cycloaddition with an Aldehyde
This protocol is adapted from methodologies described for the photochemical activation of 2H-azirines.[7][8]
Step 1: Preparation of the Reaction Mixture In a quartz reaction vessel, dissolve the 2H-azirine (1.0 equiv.) and the aldehyde (1.2-2.0 equiv.) in a suitable solvent (e.g., benzene, acetonitrile, or dichloromethane) to a concentration of 0.01-0.1 M.
Step 2: Photolysis Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at a wavelength appropriate for the azirine substrate (typically around 300 nm) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Step 3: Work-up and Purification Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired dihydrooxazole.
Caption: Photochemical synthesis workflow.
Influence of Reaction Parameters
| Parameter | Effect on Reaction | Rationale |
| Solvent | Can influence reaction rate and selectivity. | Polarity of the solvent can affect the stability of the transition state. |
| Concentration | Higher concentrations can favor intermolecular reactions. | Increases the probability of collision between the nitrile ylide and the dipolarophile. |
| Temperature | Typically performed at room temperature for photochemical methods. | Thermal methods for nitrile ylide generation require higher temperatures. |
| Equivalents of Aldehyde | An excess of the aldehyde is often used. | To ensure efficient trapping of the transient nitrile ylide. |
The Role of Catalysis: Enhancing Efficiency and Selectivity
While many 1,3-dipolar cycloadditions of nitrile ylides proceed under thermal or photochemical conditions, the use of catalysts can offer significant advantages in terms of reaction rate, yield, and stereoselectivity.
Lewis Acid Catalysis
Lewis acids can activate the carbonyl dipolarophile towards cycloaddition by coordinating to the carbonyl oxygen.[13] This coordination lowers the energy of the LUMO of the aldehyde, thereby accelerating the reaction. Common Lewis acids employed include zinc salts, magnesium salts, and aluminum-based reagents. The choice of Lewis acid can also influence the stereochemical outcome of the reaction, particularly when chiral ligands are employed.
Conclusion: A Powerful Tool for Molecular Innovation
The 1,3-dipolar cycloaddition of nitrile ylides with carbonyl compounds is a robust and versatile strategy for the synthesis of dihydrooxazoles. A thorough understanding of the underlying mechanistic principles, particularly the factors governing the generation of the nitrile ylide and the regioselectivity of the cycloaddition, is paramount for the successful application of this methodology. The continued development of new catalytic systems and the exploration of novel nitrile ylide precursors will undoubtedly expand the scope and utility of this important transformation, enabling the synthesis of increasingly complex and medicinally relevant molecules.
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Chamorro, E., & Pérez, P. (2016). Understanding the carbenoid-type reactivity of nitrile ylides in [3+2] cycloaddition reactions towards electron-deficient ethylenes: a molecular electron density theory study. Theoretical Chemistry Accounts, 135(6), 160. [Link]
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Davies, H. M. L., & Denton, J. R. (2009). Unusually Reactive and Selective Carbonyl Ylides for Three-Component Cycloaddition Reactions. Journal of the American Chemical Society, 131(34), 12140–12141. [Link]
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D'Anca, D., et al. (2021). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 26(16), 4983. [Link]
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Popik, V. V. (2018). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 23(11), 2955. [Link]
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Griesbeck, A. G., & Kramer, W. (2013). Scheme 7: Formation of 2,5-dihydrooxazole 9 starting from vinyl azide... ResearchGate. [Link]
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Various Authors. (2021). Approach for the synthesis of dihydrooxazoles and oxazoles. ResearchGate. [Link]
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Al-Warhi, T., et al. (2022). Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile: Synthesis, Spectroscopic, and Computational Approach. ACS Omega, 7(4), 3567–3579. [Link]
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Wikipedia contributors. (2023, December 19). 1,3-Dipolar cycloaddition. In Wikipedia, The Free Encyclopedia. [Link]
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D'hooghe, M., & De Kimpe, N. (2017). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 5, 66. [Link]
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Ess, D. H., & Houk, K. N. (2008). Theory of 1,3-Dipolar Cycloadditions: Distortion/Interaction and Frontier Molecular Orbital Models. Journal of the American Chemical Society, 130(31), 10187–10198. [Link]
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Coldham, I., & Hufton, R. (2005). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Chemical Reviews, 105(7), 2765–2810. [Link]
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Nunes, C. M., Reva, I., & Fausto, R. (2013). Capture of an Elusive Nitrile Ylide as an Intermediate in Isoxazole–Oxazole Photoisomerization. The Journal of Organic Chemistry, 78(21), 10657–10665. [Link]
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Zhao, L., et al. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 228, 113987. [Link]
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Li, Y., et al. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1610–1616. [Link]
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Szymański, S., & Wróblewski, A. E. (2021). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 26(11), 3183. [Link]
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Ryabukhin, S. V., & Volochnyuk, D. M. (2014). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Beilstein Journal of Organic Chemistry, 10, 2811–2819. [Link]
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Griesbeck, A. G., & Kramer, W. (2013). [3 + 2]-Cycloadditions of nitrile ylides after photoactivation of vinyl azides under flow conditions. Beilstein Journal of Organic Chemistry, 9, 1785–1793. [Link]
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Kumar, A., & Kumar, S. (2016). Water-Assisted Nitrile Oxide Cycloadditions: Synthesis of Isoxazoles and Stereoselective Syntheses of Isoxazolines and 1,2,4-Oxadiazoles. Angewandte Chemie International Edition, 55(12), 3997–4001. [Link]
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Padwa, A., & Ku, A. (2008). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. Organic Letters, 10(13), 2685–2688. [Link]
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Various Authors. (2016). Oxazole-Based Compounds As Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 16(1), 2–20. [Link]
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Li, J., et al. (2024). Discovery of Benzo[ d]oxazoles as Novel Dual Small-Molecule Inhibitors Targeting PD-1/PD-L1 and VISTA Pathway. Journal of Medicinal Chemistry. [Link]
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NMR and mass spectrometry of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate
An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Analysis of Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate
Introduction
Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate is a heterocyclic compound belonging to the isoxazoline class. Isoxazoline derivatives are significant scaffolds in medicinal chemistry and drug discovery, known for a range of biological activities.[1] As a Senior Application Scientist, it is understood that unambiguous structural elucidation and purity assessment are cornerstones of chemical research and development. This guide provides a detailed technical overview of the analytical characterization of this specific molecule using two cornerstone techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
This document is structured to provide not just data, but a logical framework for understanding the spectroscopic behavior of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate. We will delve into the theoretical predictions of its NMR and MS spectra, explain the causal relationships between the molecule's structure and the resulting data, and provide validated experimental protocols for acquiring this information.
Molecular Structure and Spectroscopic Implications
To effectively interpret spectroscopic data, a foundational understanding of the molecule's structure is paramount. The structure dictates the electronic environment of each atom, which in turn governs its behavior in NMR and its fragmentation patterns in MS.
Caption: Experimental workflow for comprehensive NMR analysis.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. [2]This data is used to determine the molecular weight and deduce structural features based on fragmentation patterns.
Expected Mass Spectrum and Fragmentation
The molecular formula of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate is C₆H₉NO₃, giving it a monoisotopic mass of approximately 143.06 Da. [3]Under electron ionization (EI), a common technique for volatile small molecules, the molecule will be ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The mass spectrum plots the relative abundance of these ions against their m/z value. [2] Key predicted fragmentation pathways include:
-
Loss of the Methoxy Radical (•OCH₃): Alpha-cleavage at the ester is a common fragmentation pathway. Loss of a methoxy radical (31 Da) would result in a fragment ion at m/z 112. This is often a prominent peak.
-
Loss of the Carbomethoxy Group (•COOCH₃): Cleavage of the bond between C5 and the ester group would result in the loss of the carbomethoxy radical (59 Da), leading to a fragment corresponding to the isoxazoline ring at m/z 84.
-
Ring Cleavage: Heterocyclic rings can undergo characteristic ring-opening fragmentations. A common pathway for isoxazolines involves the cleavage of the weak N-O bond. [4]This can initiate a cascade of further fragmentations, leading to smaller, stable ions. For instance, retro-1,3-dipolar cycloaddition could lead to fragments corresponding to an alkene and a nitrile oxide, though these may not always be the charged species observed.
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Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate: A Versatile Chiral Building Block for Asymmetric Synthesis
Executive Summary
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral building blocks, or synthons, that offer both stereocontrol and versatile chemical functionality are indispensable tools for the synthetic chemist. Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate stands out as a particularly valuable synthon. This guide elucidates its strategic importance, detailing the primary methods for its asymmetric synthesis and showcasing its utility in constructing complex molecular architectures. The core of its synthesis lies in the metal-catalyzed asymmetric 1,3-dipolar cycloaddition of nitrile oxides to methyl acrylate, a reaction capable of establishing the crucial C5 stereocenter with high fidelity.[1] Once formed, the isoxazoline ring is not merely a stable heterocycle but a latent functional group array; its N-O bond can be selectively cleaved to unmask γ-amino alcohols or β-hydroxy ketones, providing stereocontrolled access to key intermediates for the synthesis of unnatural amino acids, polyols, and natural products.[2][3][4] This document serves as a technical resource for researchers and drug development professionals, providing both theoretical grounding and practical methodologies for leveraging this powerful chiral building block.
The Strategic Value of Chiral 2-Isoxazolines
The pursuit of single-enantiomer pharmaceuticals is driven by the differential biological activity and metabolic profiles often exhibited by stereoisomers. Chiral building blocks provide a direct and efficient route to enantiopure targets by embedding stereochemical information early in a synthetic sequence. The 2-isoxazoline heterocycle, the core of the title compound, is a privileged structure in synthetic chemistry for several reasons.
-
Masked Functionality: The true synthetic power of the isoxazoline ring lies in its ability to serve as a stable, masked equivalent of more reactive functional groups.[2][3] The relatively weak N-O bond can be cleaved under reductive conditions (e.g., hydrogenation), transforming the heterocycle into a linear γ-amino alcohol.[3] This transformation reveals two new, stereochemically defined functional groups, making the isoxazoline a precursor to valuable chiral amino polyols and amino acids.[4][5]
-
Stereochemical Stability: The stereocenter at the C5 position, established during the cycloaddition, is robust and not prone to racemization under a wide range of reaction conditions, ensuring the transfer of chirality through subsequent synthetic steps.
-
Versatile Precursors: Isoxazolines are key intermediates in the total synthesis of numerous natural products and biologically active molecules.[3][6][7] Their derivatives are found in compounds with applications ranging from anticancer to antirheumatic agents.[8][9][10]
Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate, with its ester functionality, provides an additional handle for chemical modification, further enhancing its versatility as a building block.
Asymmetric Synthesis via [3+2] Cycloaddition
The most direct and powerful method for constructing the chiral isoxazoline ring is the Huisgen 1,3-dipolar cycloaddition, a [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile).[2] Achieving high enantioselectivity in this reaction is critical and is most effectively accomplished through the use of chiral Lewis acid catalysis.
The Catalytic Asymmetric 1,3-Dipolar Cycloaddition
In this approach, a chiral Lewis acid catalyst coordinates to the dipolarophile, methyl acrylate. This coordination serves two primary functions: it activates the alkene towards cycloaddition and it creates a chiral environment that directs the incoming nitrile oxide to one face of the double bond, thereby controlling the absolute stereochemistry of the newly formed C5 stereocenter.
A variety of chiral ligand-metal complexes have been successfully employed, with notable examples including chiral N,N'-dioxide–nickel(II) and bisoxazoline–magnesium(II) systems.[1] The choice of catalyst is critical, as it must effectively complex the substrate without promoting the undesired dimerization of the highly reactive nitrile oxide, which is typically generated in situ.[1]
Representative Experimental Protocol: Ni(II)-Catalyzed Asymmetric Cycloaddition
The following protocol is a representative example based on methodologies for chiral N,N'-dioxide-metal complex catalysis.[1]
Step-by-Step Methodology:
-
Catalyst Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the chiral N,N'-dioxide ligand (e.g., L-pipecoline derivative) (0.022 mmol) and Ni(ClO₄)₂·6H₂O (0.020 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 1.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Reactant Addition: Cool the mixture to the desired temperature (e.g., -20 °C). Add methyl acrylate (0.20 mmol) to the catalyst solution.
-
In Situ Nitrile Oxide Generation: In a separate flask, dissolve the corresponding hydroximoyl chloride (0.30 mmol) in DCM (1.0 mL). Slowly add this solution via syringe pump over a period of 4 hours to the reaction mixture containing a base, such as triethylamine (Et₃N, 0.30 mmol), to generate the nitrile oxide in situ. The slow addition is crucial to maintain a low concentration of the nitrile oxide, minimizing its dimerization.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 4,5-dihydro-1,2-oxazole-5-carboxylate.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Performance of Chiral Catalytic Systems
The effectiveness of the asymmetric cycloaddition is highly dependent on the catalyst, solvent, and temperature. The following table summarizes representative data for different catalytic systems.
| Catalyst System | Dipolarophile | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) | Reference |
| Ni(II)-N,N'-dioxide | 3-Arylidene-oxindole | up to 99% | up to 99% | >20:1 | [1] |
| Mg(II)-Bisoxazoline | Oxazolidinone Crotonate | Good | High | >95:5 | [1] |
| Zn(II)-Diisopropyl Tartrate | Allylic Alcohol | Moderate-Good | Moderate-High | N/A | [1] |
Note: Data is illustrative of catalyst performance in related systems, as specific data for methyl acrylate can vary.
Synthetic Transformations and Applications
The utility of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate as a chiral building block is fully realized in its subsequent chemical transformations, which unmask new functionalities with preserved stereointegrity.
Reductive N-O Bond Cleavage: The Gateway to Amino Alcohols
The cornerstone transformation is the reductive cleavage of the N-O bond. This is typically achieved by catalytic hydrogenation using catalysts such as Raney Nickel (Ra-Ni), Palladium on carbon (Pd/C), or by using reducing agents like samarium diiodide (SmI₂). This reaction opens the heterocyclic ring to furnish a γ-amino alcohol, a highly valuable chiral intermediate.
Application in Chiral β-Amino Acid Synthesis
Chiral β-amino acids are important components of peptidomimetics and biologically active molecules. The γ-amino alcohol obtained from the isoxazoline cleavage can be readily oxidized to the corresponding β-amino acid.[5]
Step-by-Step Methodology (Hydrogenolysis and Oxidation):
-
Hydrogenolysis: Dissolve the chiral isoxazoline (1.0 mmol) in methanol (10 mL) in a hydrogenation vessel. Add a catalytic amount of Raney Nickel (approx. 50% w/w slurry in water).
-
Reaction: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-24 hours.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude γ-amino alcohol, which can be purified by chromatography or used directly in the next step.
-
Oxidation: Dissolve the crude amino alcohol in acetone. Cool the solution in an ice bath and add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise until a persistent orange color is observed.
-
Workup: Quench the reaction by adding isopropanol. Filter the mixture and concentrate the filtrate. The resulting crude β-amino acid can be purified by recrystallization or ion-exchange chromatography.
Application in Natural Product Synthesis
The isoxazoline ring also serves as a masked β-hydroxy ketone, a common structural motif in polyketide natural products.[2] This strategy has been elegantly applied in the total synthesis of complex molecules like (+)-phyllanthocin.[6][7] In this context, the 1,3-dipolar cycloaddition establishes a key stereocenter, and the subsequent reductive cleavage unmasks the β-hydroxy ketone moiety at a late stage, avoiding issues with the reactivity of this functional group during earlier steps.
Case Study: Relevance in Drug Development
The 4,5-dihydro-1,2-oxazole-5-carboxylate core and its derivatives are not merely academic curiosities; they are integral components of modern pharmaceutical research. For instance, novel 4,5-dihydroisoxazole-5-carboxamide derivatives are being investigated as potential antirheumatic drugs.[8][9][11] In these molecules, the dihydroisoxazole ring serves as a rigid scaffold that correctly positions substituents for optimal interaction with biological targets, while also influencing the compound's pharmacokinetic properties. The ability to synthesize these scaffolds in an enantiomerically pure form is critical for developing selective and effective therapeutic agents.[9]
Conclusion
Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate is a testament to the power of strategic synthesis. Its value extends far beyond its identity as a simple heterocycle. Through robust and highly stereoselective synthesis via catalytic asymmetric 1,3-dipolar cycloaddition, it becomes a repository of chiral information. As a versatile building block, it provides a reliable and efficient pathway to other high-value chiral intermediates, including γ-amino alcohols and β-amino acids. For researchers in organic synthesis and drug development, mastering the chemistry of this synthon opens the door to the stereocontrolled construction of a vast array of complex and biologically significant molecules.
References
-
Zhuang, Z., et al. (2017). Asymmetric Synthesis of Spiro[isoxazolin-3,3′-oxindoles] via the Catalytic 1,3-Dipolar Cycloaddition Reaction of Nitrile Oxides. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Available at: [Link]
-
Pipik, B., et al. (2018). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Maurya, R., et al. (2010). Synthesis of novel isoxazolines via 1,3-dipolar cycloaddition and evaluation of anti-stress activity. Medicinal Chemistry Research. Available at: [Link]
-
Chen, Y.-J., et al. (2017). 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles. Molecules. Available at: [Link]
-
Li, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. Molecules. Available at: [Link]
-
Martin, S. F., et al. (1995). Application of nitrile oxide cycloadditions to a convergent, asymmetric synthesis of (+)-phyllanthocin. The Journal of Organic Chemistry. Available at: [Link]
-
Belen'kii, L. I. (2004). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. Wiley. Available at: [Link]
-
Martin, S. F., et al. (1995). Application of nitrile oxide cycloadditions to a convergent, asymmetric synthesis of (+)-phyllanthocin. The Journal of Organic Chemistry. Available at: [Link]
-
Curran, D. P., et al. (1989). Asymmetric induction in nitrile oxide cycloadditions to optically active acrylates. Comparisons of acrylate conformations in thermal and acid-catalyzed 1,3-dipolar and Diels-Alder cycloaddition transition states. The Journal of Organic Chemistry. Available at: [Link]
-
Appiagyei, G., et al. (2023). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. Available at: [Link]
-
De Sarlo, F., et al. (2002). 2-Isoxazolinium Salts and 3-Isoxazolines: Exploratory Chemistry and Uses for the Synthesis of Branched Amino Polyols and Amino Acids. ResearchGate. Available at: [Link]
-
Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]
-
Appiagyei, G., et al. (2023). Asymmetric Synthesis of Functionalized 2-Isoxazolines. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Available at: [Link]
-
Zhang, Y., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Fülöp, F., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Forgách, B., et al. (2018). Synthesis of isoxazoline-fused cyclic β-amino acid derivatives by dipolar cycloaddition. ResearchGate. Available at: [Link]
-
Kupka, T., et al. (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-isoxazolines. Available at: [Link]
-
Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology. Available at: [Link]
-
Chemical Synthesis Database. (n.d.). methyl 2,4-diphenyl-1,3-oxazole-5-carboxylate. Available at: [Link]
-
Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. ResearchGate. Available at: [Link]
-
Abu-Orabi, S. T., et al. (2014). Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. Molecules. Available at: [Link]
-
Wu, Y., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. Available at: [Link]
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Methodological & Application
Application Note: Protocols for Synthesizing Amino Acids from Dihydrooxazoles
Abstract
Dihydrooxazoles (2-oxazolines) serve as versatile, "masked" synthons for
Introduction & Strategic Rationale
In modern drug discovery, the demand for chiral, non-proteinogenic amino acids exceeds the diversity provided by the natural chiral pool. Dihydrooxazoles offer a strategic advantage:
-
Protection: The oxazoline ring simultaneously protects the amine and carboxyl functionalities.
-
Stereocontrol: The rigid 5-membered ring locks stereochemistry, preventing racemization during side-chain manipulations.
-
Versatility: 2-Oxazolines derived from isocyanoacetates allow for the de novo construction of the amino acid skeleton with high diastereoselectivity (often >95:5 dr).
The transformation of a dihydrooxazole into a free amino acid requires a precise cleavage of the C=N bond (hydrolysis) without compromising the
Mechanistic Pathway
The conversion relies on the acid-catalyzed hydrolysis of the imino ether (oxazoline). The mechanism proceeds via N-protonation, nucleophilic attack by water at C2, and subsequent ring opening.
Diagram 1: Hydrolytic Ring-Opening Mechanism
Figure 1 illustrates the stepwise mechanism from the protonated oxazoline to the final ammonium salt.
Caption: Acid-catalyzed hydrolysis pathway of 2-oxazoline-4-carboxylates yielding
Experimental Protocols
Protocol A: Synthesis of trans-2-Oxazolines (Precursor Formation)
Context: This step builds the amino acid skeleton via the Gold(I)-catalyzed aldol reaction of isocyanoacetates.
Reagents:
-
Methyl isocyanoacetate (1.0 equiv)
-
Aldehyde (R-CHO) (1.1 equiv)
-
Catalyst: Chiral Au(I) or Ag(I) complex (1-2 mol%) or Cinchona alkaloid-derived squaramide.
-
Solvent: DCM or THF (Anhydrous).
Procedure:
-
Setup: Flame-dry a reaction vial and purge with Argon.
-
Dissolution: Dissolve the aldehyde (1.0 mmol) and catalyst in DCM (5 mL).
-
Addition: Add methyl isocyanoacetate (1.0 mmol) dropwise at 0 °C.
-
Reaction: Stir at 25 °C for 12–24 hours. Monitor by TLC (formation of oxazoline, disappearance of isocyanide).
-
Workup: Filter through a short pad of silica gel to remove the catalyst. Concentrate in vacuo.
-
Purification: Flash chromatography (EtOAc/Hexanes) to isolate the trans-oxazoline (typically the major diastereomer).
Protocol B: Hydrolysis to -Hydroxy -Amino Acids
Context: This is the critical "Synthesis From" step. Conditions must be tuned to prevent retro-aldol or elimination.
Reagents:
-
Purified 2-Oxazoline-4-carboxylate (from Protocol A).
-
Acid Source: 6 M HCl (aq) or 3 M HCl in MeOH (anhydrous).
-
Solvent: THF or Dioxane (as co-solvent if solubility is poor).
Step-by-Step Methodology:
-
Solubilization: Dissolve the oxazoline (1.0 mmol) in THF (2 mL).
-
Note: If the oxazoline has a bulky hydrophobic side chain (e.g., phenyl), THF is crucial for homogeneity.
-
-
Acidification: Add 6 M HCl (3 mL) dropwise.
-
Critical Control Point: For highly sensitive substrates (prone to epimerization), use 2 M HCl in Et2O at 0 °C first to open the ring to the formamide, then treat with aqueous acid.
-
-
Reflux/Heating: Heat the mixture to 60–80 °C for 4–6 hours.
-
Monitoring: Monitor via LC-MS for the disappearance of the oxazoline mass (M+) and appearance of the amino acid mass (M+18).
-
Caution: Avoid temperatures >100 °C to prevent decarboxylation or
-elimination (dehydration).
-
-
Concentration: Concentrate the mixture to dryness under reduced pressure. The product is obtained as the hydrochloride salt.
-
Purification (Ion Exchange):
-
Redissolve the residue in minimal water.
-
Load onto a cation exchange resin (Dowex 50W-X8, H+ form).
-
Wash with water (to remove neutral impurities/side products).
-
Elute with 1 M NH4OH.
-
Lyophilize the eluent to obtain the free zwitterionic amino acid.
-
Data Interpretation & Troubleshooting
Table 1: Optimization of Hydrolysis Conditions
| Condition | Target Product | Outcome/Yield | Risk Factor |
| 6 M HCl, 100 °C, 12h | Free Amino Acid | High conversion, mod. yield (65%) | Racemization at |
| 6 M HCl, 60 °C, 6h | Free Amino Acid | Optimal Yield (85-92%) | Minimal epimerization; Retention of |
| TMSCl / MeOH | Methyl Ester HCl | High Yield (95%) | Anhydrous condition prevents acid hydrolysis of ester. |
| 2 M HCl / Et2O, 25 °C | Intermediate Isolated | Incomplete hydrolysis; requires second step. |
Diagram 2: Experimental Workflow Decision Tree
Figure 2 guides the chemist through the synthesis pipeline based on the desired final derivative.
Caption: Decision tree for processing oxazoline intermediates into free amino acids or ester derivatives.
References
-
Ito, Y., Sawamura, M., & Hayashi, T. (1986). Catalytic asymmetric aldol reaction: reaction of aldehydes with isocyanoacetate catalyzed by a chiral ferrocenylphosphine-gold(I) complex. Journal of the American Chemical Society.[1][2][3] Link
-
Longmire, J. M., Wang, B., & Zhang, X. (2002). Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of 2-Oxazolines. Journal of the American Chemical Society.[1][2][3] Link
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. Link -
Organic Syntheses. (2003). Synthesis of
-Hydroxy- -Amino Acids: Preparation of trans-Oxazolidine Methyl Esters. Organic Syntheses, Vol. 80. Link -
Gomez, C., et al. (2025). Catalytic Enantioselective Synthesis of Oxazolines with Vinylogous Isocyano Esters. Organic Letters. Link
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- 3. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Utilization of Methyl 4,5-Dihydro-1,2-oxazole-5-carboxylate in Medicinal Chemistry
Content Type: Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary: The "Chameleon" Scaffold
Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate (also known as methyl 2-isoxazoline-5-carboxylate) represents a high-value "chameleon" scaffold in medicinal chemistry. Its utility is twofold:
-
As a Masked Synthon: It serves as a stable, protected equivalent of
-amino alcohols and -hydroxy ketones (aldol adducts). The isoxazoline ring creates a rigid stereochemical template that can be "unmasked" via reductive cleavage to yield flexible, functionalized acyclic chains essential for peptidomimetics (e.g., Statine analogs). -
As a Pharmacophore: The ring itself exhibits bioactivity, serving as a core in novel antibiotics, PAR-2 inhibitors, and agrochemicals (e.g., Fluralaner derivatives).
This guide details the strategic application of this scaffold, focusing on its synthesis via [3+2] cycloaddition and its transformation into high-value medicinal intermediates.[1]
Strategic Application: The Isoxazoline Route to Peptidomimetics
The most critical application of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate is its function as a latent form of
Mechanism of Action
The isoxazoline ring locks the relative stereochemistry between the C5-oxygen and the C4-carbon. Upon reductive cleavage of the N–O bond, this stereochemistry is transferred to the acyclic product, granting access to 1,3-amino alcohols with high diastereoselectivity.
Workflow Visualization
The following diagram illustrates the divergence from the isoxazoline core to key medicinal motifs.
Figure 1: The "Isoxazoline Hub" strategy showing the divergence of the central scaffold into three distinct classes of medicinal intermediates.
Experimental Protocols
Protocol A: Regioselective Synthesis via [3+2] Cycloaddition
This protocol generates the 3-substituted-5-carboxylate core. The use of Chloramine-T allows for the in situ generation of nitrile oxides from oximes, avoiding the handling of unstable intermediates.
Reagents:
-
Aldehyde oxime (Substrate, 1.0 equiv)
-
Methyl acrylate (Dipolarophile, 1.2 equiv)
-
Chloramine-T trihydrate (Oxidant, 1.1 equiv)
-
Ethanol/Water (1:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve the aldehyde oxime (10 mmol) in 20 mL of EtOH/H2O (1:1) in a round-bottom flask.
-
Addition: Add methyl acrylate (12 mmol) to the solution.
-
Initiation: Add Chloramine-T trihydrate (11 mmol) portion-wise over 15 minutes at room temperature. Note: Mild exotherm may occur.
-
Reflux: Heat the reaction mixture to reflux (80°C) for 2–4 hours. Monitor consumption of oxime via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to room temperature. Extract with Dichloromethane (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).
Validation Criteria:
-
1H NMR: Look for the characteristic ABX system of the isoxazoline ring protons (typically
2.9–3.8 ppm for CH2 and 5.1 ppm for CH-COOMe). -
Yield: Expected range 75–90%.
Protocol B: Molybdenum-Mediated Reductive Cleavage
This method is superior to hydrogenolysis (H2/Pd) for complex substrates as it is chemoselective and preserves other reducible groups (e.g., benzyl ethers, alkenes).
Reagents:
-
Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate derivative (1.0 equiv)[2]
-
Molybdenum Hexacarbonyl [Mo(CO)6] (1.2 equiv)
-
Acetonitrile/Water (15:1)
Step-by-Step Methodology:
-
Setup: In a pressure tube or reflux setup, dissolve the isoxazoline (1 mmol) in MeCN (15 mL) and water (1 mL).
-
Reagent Addition: Add Mo(CO)6 (1.2 mmol). Caution: Mo(CO)6 is toxic; handle in a fume hood.
-
Reaction: Heat to reflux (85°C) for 2–6 hours. The solution typically turns dark.
-
Workup: Cool the mixture. Filter through a pad of Celite to remove molybdenum residues. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate. The residue is typically the
-hydroxy ketone. -
Stereochemical Integrity: This method retains the relative stereochemistry established in the cycloaddition step.
Case Study: Bioactive Metabolites in Drug Development
Recent studies (2024) have highlighted the role of the 4,5-dihydro-1,2-oxazole-5-carboxylic acid core as a stable metabolite of novel PAR-2 inhibitors (Protease-Activated Receptor 2), a target for rheumatoid arthritis.
-
Observation: The drug candidate 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxamide undergoes hydrolysis in vivo.[3][4]
-
Metabolite: The primary metabolite is the free acid form of the isoxazoline scaffold.
-
Implication: The stability of the isoxazoline ring against metabolic ring-opening (unlike the ester hydrolysis) confirms its suitability as a robust pharmacophore in oral drugs.
Comparative Data: Cleavage Methods
| Method | Reagent | Conditions | Selectivity | Primary Product |
| Hydrogenolysis | H2, Raney Ni | 1 atm, RT, MeOH/H2O | Low (reduces alkenes) | |
| Mo-Mediated | Mo(CO)6 | Reflux, MeCN/H2O | High (Chemoselective) | |
| Titanium | Ti(OiPr)4 / EtMgBr | RT, Ether | Moderate | |
| Alkaline Hydrolysis | LiOH / NaOH | RT, THF/H2O | High (Ester only) | Isoxazoline-5-carboxylic Acid |
References
-
Synthesis of Isoxazoline-Fused Systems
- Synthesis of isoxazoline-fused cyclic -amino acid deriv
-
Source:
-
Reductive Cleavage Methodologies
-
Pharmacological Application (PAR-2 Inhibitor)
-
Identification and synthesis of metabolites of the new 4,5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 2024.[8]
-
Source:
-
-
General Synthesis Protocol (Chloramine-T)
- Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties.
-
Source:
-
PubChem Compound Summary
-
Methyl 5-methyl-4,5-dihydroisoxazole-5-carboxylate.[2]
-
Source:
-
Sources
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- 6. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols for Stereoselective Synthesis Using Methyl 4,5-Dihydro-1,2-oxazole-5-carboxylate
Introduction: The Isoxazoline Scaffold as a Linchpin in Asymmetric Synthesis
In the landscape of modern synthetic chemistry, the quest for stereochemical control is paramount, particularly in the development of pharmaceuticals and complex natural products where biological activity is often confined to a single stereoisomer. The 4,5-dihydro-1,2-oxazole (isoxazoline) ring system has emerged as a remarkably versatile and powerful tool in this endeavor.[1][2] These five-membered heterocycles are not merely synthetic curiosities; they are stable, readily prepared intermediates that serve as "masked" equivalents of valuable 1,3-amino alcohols and β-hydroxy ketones.[2][3] Their true power lies in their ability to act as chiral building blocks, enabling the transfer of stereochemical information and the construction of complex, enantiomerically enriched molecules.
This guide focuses specifically on methyl 4,5-dihydro-1,2-oxazole-5-carboxylate, a key derivative that leverages the electron-withdrawing ester group to influence reactivity and stereoselectivity. We will explore its stereoselective synthesis via the cornerstone [3+2] cycloaddition reaction and its subsequent application in diastereoselective transformations, with a particular focus on its role as a precursor to highly substituted β-amino acids—a class of compounds with significant therapeutic and peptidomimetic potential.[4][5]
Section 1: The Foundational Strategy: Asymmetric [3+2] Cycloaddition
The most prevalent and efficient method for constructing the isoxazoline ring is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkene.[6][7] To achieve stereoselectivity in the synthesis of our target molecule, methyl 4,5-dihydro-1,2-oxazole-5-carboxylate, the cycloaddition must be performed on a prochiral alkene (methyl acrylate) in a chiral environment. This is typically achieved using a chiral Lewis acid catalyst that coordinates to the alkene, creating a sterically defined pocket that directs the approach of the nitrile oxide.
Causality of Stereocontrol: The chiral Lewis acid, often a complex of a metal (e.g., Cu(II), Mg(II)) with a chiral bis(oxazoline) or other bidentate ligand, coordinates to the carbonyl oxygen of methyl acrylate. This coordination achieves two critical goals:
-
Activation: It lowers the LUMO energy of the alkene, accelerating the cycloaddition.
-
Facial Selectivity: The bulky ligands of the chiral catalyst block one face of the alkene, forcing the nitrile oxide to approach from the less hindered face. This preferential attack leads to the formation of one enantiomer of the isoxazoline product over the other.
The general workflow for this key synthetic step is outlined below.
Caption: Workflow for asymmetric synthesis of the chiral isoxazoline.
Section 2: Application as a Chiral Template: Synthesis of β-Amino Acids
Once synthesized in enantiopure form, methyl 4,5-dihydro-1,2-oxazole-5-carboxylate becomes a powerful chiral template. The existing stereocenter at the C5 position exerts profound stereocontrol over subsequent reactions, particularly the introduction of substituents at the C4 position. This strategy has been expertly applied to the synthesis of a diverse array of β-amino acids, including those with challenging geminal substitution patterns.[1][4]
The core principle involves the diastereoselective enolate alkylation at the C4 position. The resident C5-ester group directs the approach of the incoming electrophile, leading to a highly controlled formation of a second stereocenter. The rigid, cyclic nature of the isoxazoline intermediate is key to transmitting this stereochemical information effectively.
The Synthetic Sequence:
-
Enolate Formation: A strong, non-nucleophilic base (e.g., LDA or LHMDS) is used to deprotonate the C4 position, forming a planar enolate.
-
Diastereoselective Alkylation: The enolate is quenched with an electrophile (e.g., an alkyl halide). The bulky C5-substituent shields one face of the enolate, forcing the electrophile to attack from the opposite face, thus setting the stereochemistry at C4.
-
Reductive N-O Bond Cleavage: The isoxazoline ring is opened, typically via catalytic hydrogenation (e.g., using H₂ and Raney Nickel or Pd/C). This unmasks the 1,3-amino alcohol functionality.
-
Oxidation: The primary alcohol is then oxidized to a carboxylic acid to yield the final β-amino acid product.
This sequence transforms a simple isoxazoline into a complex, stereochemically dense, and highly valuable amino acid derivative.
Caption: Transformation of the chiral isoxazoline to a β-amino acid.
Section 3: Experimental Protocols
Disclaimer: These protocols are representative and should be adapted based on specific substrates and laboratory conditions. All reactions should be performed in a well-ventilated fume hood by trained personnel.
Protocol 1: Asymmetric 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the enantioselective synthesis of methyl (R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate.
Materials:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Methyl acrylate
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Chiral Bis(oxazoline) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve Cu(OTf)₂ (0.1 eq) and the chiral bis(oxazoline) ligand (0.11 eq) in anhydrous DCM (2 mL/mmol of aldoxime). Stir at room temperature for 1 hour to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to 0 °C. Add methyl acrylate (3.0 eq).
-
Nitrile Oxide Generation & Cycloaddition: In a separate flask, dissolve benzaldoxime (1.0 eq) in DCM. Add NCS (1.1 eq) in one portion and stir for 15 minutes. Then, add a solution of Et₃N (1.2 eq) in DCM dropwise over 20 minutes to generate the benzonitrile oxide in situ.
-
Addition: Slowly transfer the freshly prepared nitrile oxide solution to the cooled catalyst/acrylate mixture via cannula over 1 hour.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, monitoring its progress by TLC (e.g., 20% EtOAc in hexanes). The reaction is typically complete within 12-24 hours.
-
Workup & Purification: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Protocol 2: Diastereoselective Alkylation and Conversion to a β-Amino Acid
This protocol outlines the alkylation of the product from Protocol 1 and its conversion to a β²,³-amino acid.
Materials:
-
Enantioenriched methyl 3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxylate
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
-
Raney Nickel (Ra-Ni), slurry in water
-
Methanol (MeOH), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Jones Reagent (CrO₃ in H₂SO₄) or other suitable oxidant
-
Acetone
Procedure:
-
Enolate Formation: In a flame-dried flask under argon, dissolve the chiral isoxazoline (1.0 eq) in anhydrous THF (5 mL/mmol). Cool the solution to -78 °C. Add LDA solution (1.1 eq) dropwise, and stir for 30 minutes at -78 °C.
-
Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution. Stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench & Workup: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to isolate the C4-benzylated isoxazoline. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.[1]
-
N-O Bond Cleavage: To a solution of the purified C4-alkylated isoxazoline in methanol, add a slurry of Raney Nickel (approx. 50% w/w). Pressurize the reaction vessel with H₂ (50-100 psi) and shake or stir vigorously for 12-24 hours.
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with methanol. Concentrate the filtrate to yield the crude γ-amino alcohol.
-
Oxidation: Dissolve the crude amino alcohol in acetone and cool to 0 °C. Add Jones reagent dropwise until a persistent orange color is observed. Stir for 1 hour. Quench the excess oxidant with isopropanol. Neutralize the solution, extract the product, and purify to obtain the final β-amino acid.
Section 4: Data Summary
The effectiveness of these stereoselective strategies is best illustrated with quantitative data. The following table summarizes typical results reported in the literature for related transformations.
| Reaction Type | Electrophile / Dipolarophile | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Stereoselectivity | Reference |
| [3+2] Cycloaddition | Methyl Acrylate | Mg(II)-PyBox | CH₂Cl₂ | -78 | 85-95 | 90-99% ee | [2] |
| [3+2] Cycloaddition | Ethyl Acrylate | Cu(II)-Box | CH₂Cl₂ | 0 | 70-88 | 85-97% ee | [8] |
| C4-Alkylation | Methyl Iodide | LDA | THF | -78 | >90 | >95:5 d.r. | [1][4] |
| C4-Alkylation | Benzyl Bromide | LHMDS | THF | -78 | >90 | >95:5 d.r. | [1][4] |
Conclusion and Future Outlook
Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate and its derivatives are not just synthetic intermediates; they are enabling tools for asymmetric synthesis. The methodologies presented here, from the catalytic, enantioselective formation of the isoxazoline ring to its subsequent use as a robust chiral template, provide a reliable and powerful pathway to stereochemically complex and valuable molecules.[5] The ability to construct multiple stereocenters with high fidelity, particularly in the synthesis of non-natural amino acids, opens new avenues for drug discovery, peptide science, and materials chemistry.[4][9] Future research will likely focus on expanding the scope of catalysts for the cycloaddition step, developing novel transformations of the isoxazoline ring, and applying these building blocks to the total synthesis of increasingly complex bioactive targets.
References
-
Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines. Journal of the American Chemical Society. [Link][1][4]
-
Wang, B., et al. (2022). Efficient enantioselective synthesis of pyrazolines and isoxazolines enabled by an iridium-catalyzed intramolecular allylic substitution reaction. Organic Chemistry Frontiers. [Link][10]
-
Fuller, A. A., et al. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. PubMed. [Link][5]
-
Kysil, A., et al. (2024). Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. The Journal of Organic Chemistry. [Link][11][12]
-
Mapp, A. K., et al. (2005). Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines. American Chemical Society. This is a duplicate of reference 1 and provides similar information.[1]
-
Kim, H., et al. (2024). Asymmetric Synthesis of Functionalized 2-Isoxazolines. ACS Omega. [Link][2]
-
Voloshkin, O. O., et al. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. MDPI. [Link][13]
- See reference 4.
-
Di Mola, A., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. PMC. [Link][8]
-
Hossain, M. A., et al. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides with Unsymmetrically Substituted Norbornenes. The Journal of Organic Chemistry. [Link][14]
-
Fuller, A. A., et al. (2005). Succinct Synthesis of β-Amino Acids via Chiral Isoxazolines. ResearchGate. [Link][3]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. [Link][9]
-
Voloshkin, O. O., et al. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (-)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. PubMed. [Link][15]
-
Chem-Station. (2014). 1,3-Dipolar Cycloaddition of Nitrile Oxide. Chem-Station International Edition. [Link][6]
-
Kim, H. R., et al. (1995). Regioselective and Stereoselective 1,3-Dipolar Cycloadditions of Nitrile Oxide with Allylic Alcohols prepared In Situ from α,β-Unsaturated Carbonyl Compounds with Grignard Reagents. Taylor & Francis Online. [Link][16]
-
Popik, V. V. (2020). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. PMC. [Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of Functionalized 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Succinct synthesis of beta-amino acids via chiral isoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Dipolar Cycloaddition of Nitrile Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Diazocarbonyl and Related Compounds in the Synthesis of Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 10. Efficient enantioselective synthesis of pyrazolines and isoxazolines enabled by an iridium-catalyzed intramolecular allylic substitution reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (-)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Functionalization of the Dihydrooxazole Ring
Introduction: The Dihydrooxazole Ring as a Versatile Synthetic Hub
The 4,5-dihydrooxazole, commonly referred to as the 2-oxazoline, is a five-membered heterocyclic scaffold of profound importance in modern organic synthesis. Its utility extends far beyond its presence in natural products and pharmaceuticals; it serves as a robust protecting group for carboxylic acids, a powerful chiral auxiliary for asymmetric synthesis, and a versatile directing group for C–H functionalization.[1][2] The true synthetic power of the dihydrooxazole ring, however, lies in the diverse array of methods developed to functionalize it and its immediate periphery. This guide provides an in-depth exploration of three core strategies for its functionalization, aimed at researchers, scientists, and drug development professionals seeking to leverage this remarkable heterocycle in their synthetic endeavors.
Strategy 1: Functionalization of the C2-Alkyl Side-Chain via Deprotonation
Application Notes & Insights
One of the most classic and powerful methods for functionalizing dihydrooxazoles occurs not on the ring itself, but on a carbon atom adjacent to it, typically an alkyl group at the C2 position. The protons on the α-carbon of a 2-alkyl substituent are significantly acidified by the adjacent imine functionality (C=N bond). This allows for clean deprotonation with strong bases, such as n-butyllithium (n-BuLi), to form a resonance-stabilized carbanion.[3]
This lithiated intermediate is a potent nucleophile that can react with a wide range of electrophiles, enabling the construction of new carbon-carbon bonds. This strategy forms the basis of the renowned Meyers synthesis , a method for preparing unsymmetrical aldehydes, ketones, and carboxylic acids.[3][4] The dihydrooxazole ring acts as a "masked" carboxyl group that facilitates the α-functionalization and is later hydrolyzed to reveal the target carbonyl functionality.
Causality in Experimental Choices:
-
Base Selection: n-Butyllithium or s-butyllithium are typically used because their pKa is high enough to quantitatively deprotonate the α-carbon. The choice between them can depend on steric factors.
-
Temperature Control: These reactions are performed at very low temperatures (-78 °C to -40 °C) to prevent side reactions, such as the decomposition of the lithiated intermediate or reaction with the solvent (THF).
-
Asymmetric Synthesis: When a chiral dihydrooxazole (derived from a chiral amino alcohol) is used, the alkylation of the lithiated intermediate often proceeds with high diastereoselectivity. The resident chirality on the ring directs the approach of the electrophile to one face of the planar carbanion, making this a cornerstone of asymmetric synthesis.[5][6]
Workflow for C2-Alkyl Functionalization
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Polar Dihydrooxazole Carboxylates
Welcome to the technical support center for the purification of polar dihydrooxazole carboxylates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating these valuable heterocyclic compounds. The inherent polarity conferred by the carboxylate group and the heteroatoms of the dihydrooxazole ring, combined with potential stability issues, can make purification a non-trivial task.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, common problems encountered during the purification of polar dihydrooxazole carboxylates in a direct question-and-answer format.
Chromatography Issues
Question 1: My compound is streaking badly on a silica gel TLC plate and won't elute from a normal-phase flash column, even with highly polar solvents like 100% ethyl acetate.
Answer: This is a classic problem arising from the strong interaction between your polar, potentially basic, dihydrooxazole carboxylate and the acidic surface of the silica gel.[1] The free silanol groups (Si-OH) on silica are acidic and can strongly adsorb basic nitrogen atoms or other polar functional groups, leading to poor peak shape (streaking/tailing) and, in severe cases, irreversible binding.[1][2]
Troubleshooting Steps & Scientific Rationale:
-
Introduce a More Polar Mobile Phase: If you haven't already, switch to a more aggressive polar solvent system. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[3] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.
-
Add a Basic Modifier: The most effective solution for streaking caused by basic compounds is to neutralize the acidic sites on the silica. Add a small amount of a basic modifier to your eluent.[2]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your mobile phase. The TEA will preferentially bind to the acidic silanol groups, effectively "masking" them from your compound and allowing for smooth elution.[4]
-
Ammonia: A solution of 10% ammonium hydroxide in methanol can be used as the polar component in a solvent system with dichloromethane.[3][5] This is particularly effective for very stubborn basic compounds.
-
-
Switch to an Alternative Stationary Phase: If modifying the mobile phase is insufficient, the stationary phase itself may be unsuitable.
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for acid-sensitive or basic compounds.[2]
-
Reversed-Phase (C18) Silica: This is often the method of choice for highly polar compounds.[2] See the FAQ section for more details on this technique.
-
Amine-Functionalized Silica: This stationary phase can be used in a mode known as Hydrophilic Interaction Liquid Chromatography (HILIC) with aqueous-organic mobile phases and is excellent for separating very polar molecules.[6][7]
-
Question 2: My compound appears to be decomposing during flash chromatography. My yield is low, and I see new, unidentified spots on the TLC of my collected fractions.
Answer: Dihydrooxazole rings can be susceptible to hydrolysis, particularly under acidic conditions, which cleaves the ring to form an amino alcohol and the corresponding carboxylic acid.[8] Standard silica gel is acidic (pH ~4-5) and can catalyze this degradation during the prolonged exposure of a column run.[5]
Scientific Rationale & Solutions:
-
Confirm Instability: First, confirm that silica gel is the culprit. Spot your crude material on a TLC plate, and after 30-60 minutes, elute it in a second dimension (90° rotation) with the same solvent system. If new spots appear that were not present in the first dimension, your compound is likely degrading on the silica.[5]
-
Deactivate the Silica Gel: Before loading your sample, flush the packed column with 2-3 column volumes of your starting eluent containing 1-2% triethylamine. This neutralizes the surface.[4] Then, run the column with your intended solvent system (which may or may not contain TEA, depending on what is needed for good elution).
-
Utilize a Non-Acidic Stationary Phase:
-
Alumina: Switch to neutral or basic alumina, which will not promote acid-catalyzed hydrolysis.[4]
-
Reversed-Phase Chromatography: This is an excellent alternative as it allows for precise pH control of the mobile phase using buffers (e.g., ammonium formate, formic acid) to maintain a pH where your compound is most stable.[2]
-
Caption: Logic for troubleshooting poor normal-phase chromatography.
Recrystallization & Isolation Issues
Question 3: My compound "oils out" as a liquid instead of forming crystals when I try to recrystallize it.
Answer: "Oiling out" is a common issue that occurs when a compound separates from a solution as a liquid phase rather than a solid crystalline lattice. This typically happens when the compound's melting point is below the boiling point of the solvent or when the solution is supersaturated.[9] The resulting oil often traps impurities, defeating the purpose of recrystallization.
Troubleshooting Steps & Scientific Rationale:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce the saturation level.[9]
-
Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Rapid cooling favors amorphous precipitation or oiling; slow cooling is essential for the ordered molecular arrangement required for crystal formation.[9]
-
Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth to begin.[9]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution. This provides a perfect template for further crystal lattice formation.[9]
-
-
Change the Solvent System: The chosen solvent may be too effective at dissolving your compound. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[9] Try a less polar solvent or a binary solvent system (e.g., ethanol/water, hexane/ethyl acetate).[10]
Question 4: I suspect my compound is chelating with trace metals. Could this affect my purification?
Answer: Yes, this is a plausible and often overlooked issue. The combination of a carboxylate group (a classic metal ligand) and nearby heteroatoms (N, O) in the dihydrooxazole ring creates a potential bidentate or tridentate chelation site for metal ions. These ions can be introduced from reagents, glassware, or metal catalysts. Metal chelation can alter the compound's polarity, solubility, and stability, leading to unexpected chromatographic behavior and difficulty in purification.[11][12]
Troubleshooting Steps & Scientific Rationale:
-
Acidic Wash: During aqueous workup, washing your organic layer with a dilute acid (e.g., 1M HCl) can often protonate the carboxylate and disrupt the chelation, partitioning the metal ions into the aqueous phase. Ensure your compound is stable to these conditions first.
-
Use of EDTA: In cases of severe metal contamination, a wash with a dilute aqueous solution of a strong chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be performed to sequester the problematic metal ions.
-
Ion-Exchange Resins: For targeted removal of metal impurities, passing a solution of your crude product through a column packed with a suitable ion-exchange resin can be highly effective.[13]
Frequently Asked Questions (FAQs)
Question 1: What is the best overall strategy for purifying a novel polar dihydrooxazole carboxylate?
Answer: There is no single "best" method, but a logical, tiered approach is highly effective. The optimal strategy depends on the specific properties of your compound (polarity, stability, crystallinity) and the nature of the impurities.
Caption: Decision workflow for selecting a purification strategy.
Question 2: How do I choose between Normal-Phase, Reversed-Phase, and HILIC chromatography?
Answer: The choice of chromatography mode is critical and depends on your molecule's polarity. The separation mechanism is different for each, offering unique selectivity.
| Feature | Normal-Phase (NP) | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) |
| Stationary Phase | Polar (e.g., Silica, Alumina) | Non-Polar (e.g., C18, C8) | Polar (e.g., Amine, Diol, bare Silica) |
| Mobile Phase | Non-Polar (e.g., Hexane/EtOAc, DCM/MeOH) | Polar (e.g., Water/Acetonitrile, Water/Methanol) | Polar Aprotic + Water (e.g., Acetonitrile/Water) |
| Elution Order | Least polar compounds elute first. | Most polar compounds elute first. | Most polar compounds elute last. |
| Best For | Moderately polar compounds that are soluble in organic solvents.[1] | A wide range of polar compounds, especially those soluble in water/alcohol mixtures.[2] | Very polar, hydrophilic compounds that show little to no retention on reversed-phase columns.[6][7] |
| Key Challenge | Strong, irreversible adsorption of very polar or basic compounds on silica.[1] | Poor retention of extremely polar compounds (elute in the void volume).[1] | Requires careful equilibration; can be sensitive to water content in the mobile phase and sample solvent.[14] |
Key Experimental Protocols
Protocol 1: Flash Chromatography on Deactivated Silica Gel
This protocol is designed for acid-sensitive or basic polar compounds that would otherwise perform poorly on standard silica gel.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., DCM/MeOH) that provides a target Rf value of ~0.2-0.3 for your compound.[4]
-
Column Packing: Dry pack the column with silica gel and then wet it with your non-polar solvent (e.g., Hexane or DCM).
-
Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA).[4]
-
Flushing: Flush the packed column with 2-3 column volumes of this deactivating solvent to neutralize the acidic silanol sites.
-
Equilibration: Flush the column with 2-3 column volumes of your actual starting eluent (without TEA, unless required for elution) to remove excess base.[4]
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM). Adsorb this onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, silica-adsorbed sample to the top of the packed column. This "dry loading" technique generally gives better resolution than liquid loading.[15]
-
Elution: Begin elution with your predetermined solvent system, either isocratically or using a polarity gradient.
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General-Purpose Recrystallization
This protocol provides a systematic approach to purifying a solid compound.
-
Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.[9] Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone, or mixtures like hexane/ethyl acetate[10]).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through fluted filter paper to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[9]
-
Troubleshooting: If no crystals form or the compound oils out, refer to the troubleshooting section above (scratching, seeding, etc.).
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
References
- Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
- Strategies for purifying polar heterocyclic compounds via chrom
- Flash Chromatography Basics. (2025). Sorbent Technologies, Inc.
- Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
- Very polar compound purification using aqueous normal-phase flash column chrom
- Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
- Troubleshooting guide for the purification of polar quinoline compounds. (2025). Benchchem.
- Synthesis of 4,5-dihydro-oxazoles immobilized on silica gel.
- Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft.
- Technical Support Center: Ethyl 3-hydroxyisoxazole-5-carboxylate Purific
- For highly polar compound, how to do the purification? (2018).
- Solvents for Recrystallization. University of Rochester Department of Chemistry.
- Allen, P., & Ginos, J. (1963). Hydrolysis of N-Methyl-2,4,4-substituted Δ 2-Oxazolinium Iodides. The Journal of Organic Chemistry.
- How can I purify carboxylic acid? (2013).
- Chelation in Metal Intoxic
- Metal (II) Complexes of some Carboxylic group Drugs: Chelation, Characterization, Antibacterial, Analgesic, and Toxicology Studies. Oriental Journal of Chemistry.
- Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Purification [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. labex.hu [labex.hu]
- 8. Synthesis of 4,5-dihydro-oxazoles immobilized on silica gel - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sorbtech.com [sorbtech.com]
optimizing catalyst loading for dihydrooxazole formation
[1]
References
-
Witte, H., & Seeliger, W. (1974).[1] Cyclische Imidsäureester aus Nitrilen und Aminoalkoholen.[1] Justus Liebigs Annalen der Chemie, 1974(6), 996-1009.[1]
-
Garg, P., et al. (2014).[1][4] Synthesis of 2-Substituted Oxazolines and Oxazoles Mediated by Zn(OTf)₂.[5] The Journal of Organic Chemistry, 79(18), 8668–8677. [1]
-
Reddy, D. S., et al. (2019).[1] A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening.[3][6] Chemical Science, 10, 8817-8821.[1]
-
Hashmi, A. S. K., et al. (2012).[1][4] Gold-Catalyzed Cyclization of N-Propargyl Carboxamides. The Journal of Organic Chemistry, 77(14), 6394–6408.
-
Trose, M., et al. (2015).[1][4] Copper-NHC Mediated Synthesis of 2-Substituted Oxazolines. The Journal of Organic Chemistry, 80(20), 9910–9914. [1]
Sources
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A mild catalytic synthesis of 2-oxazolines via oxetane ring-opening: rapid access to a diverse family of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Oxazoline synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate
Welcome to the technical support center for methyl 4,5-dihydro-1,2-oxazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and storage of this versatile heterocyclic compound. Here, you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction
Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate is a valuable building block in organic synthesis, prized for its reactive isoxazoline core and ester functionality. However, the inherent reactivity of this molecule also makes it susceptible to degradation if not handled and stored correctly. Understanding the potential degradation pathways is crucial for maintaining the compound's purity and ensuring reproducible experimental outcomes. This guide provides practical advice based on established chemical principles to address common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for methyl 4,5-dihydro-1,2-oxazole-5-carboxylate?
For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to moisture, oxygen, and light, which can all contribute to degradation over time. For routine laboratory use, short-term storage at 2-8°C is acceptable, but prolonged exposure to ambient temperatures should be avoided.
Q2: I've noticed the appearance of new signals in the 1H NMR spectrum of my compound after a few weeks of storage at room temperature. What could be the cause?
The appearance of new signals in the NMR spectrum is a strong indicator of degradation. The two most likely degradation pathways for methyl 4,5-dihydro-1,2-oxazole-5-carboxylate are hydrolysis of the methyl ester and/or opening of the isoxazoline ring. These processes can be accelerated by exposure to moisture, acidic or basic contaminants, and elevated temperatures.
Q3: Is this compound sensitive to light?
While many organic compounds are light-sensitive, specific photostability data for methyl 4,5-dihydro-1,2-oxazole-5-carboxylate is not extensively documented. However, as a general best practice for heterocyclic compounds, it is advisable to store it in an amber vial or a container protected from light to prevent potential photolytic degradation.
Q4: Can I use common laboratory solvents with this compound?
The compound is generally soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. However, it is crucial to use anhydrous solvents, as residual water can lead to hydrolysis of the ester group. Protic solvents like methanol and ethanol could potentially participate in transesterification or ring-opening reactions, especially in the presence of acid or base catalysts, and should be used with caution.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Problem 1: Inconsistent Reaction Yields
Symptom: You are using methyl 4,5-dihydro-1,2-oxazole-5-carboxylate from a previously opened bottle in a multi-step synthesis, and the yield of your desired product has significantly decreased compared to when the reagent was fresh.
Potential Cause: The compound has likely degraded during storage, reducing the concentration of the active starting material. The primary degradation pathways are hydrolysis of the ester and ring-opening of the isoxazoline moiety.
Troubleshooting Steps:
-
Purity Assessment:
-
Acquire a fresh 1H NMR spectrum of your stored compound. Compare it to the spectrum of a freshly prepared or newly purchased sample. Look for the appearance of new peaks, particularly a broad singlet corresponding to a carboxylic acid proton (if hydrolysis has occurred) or signals indicative of a β-hydroxy ketone (from ring opening).
-
Perform LC-MS analysis to check for the presence of species with different mass-to-charge ratios corresponding to potential degradation products.
-
-
Repurification:
-
If degradation is confirmed, repurify the material using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). Monitor the fractions by TLC to isolate the pure compound.
-
-
Preventative Measures:
-
For future use, aliquot the compound into smaller, single-use vials upon receipt to minimize repeated exposure of the bulk material to the atmosphere.
-
Always store the compound under the recommended conditions (-20°C, inert atmosphere).
-
Problem 2: Identification of Unknown Impurities
Symptom: Your reaction mixture containing methyl 4,5-dihydro-1,2-oxazole-5-carboxylate shows unexpected byproducts upon analysis by TLC or LC-MS.
Potential Cause: The impurities could be degradation products of the starting material that are carried through the reaction or are formed under the reaction conditions. The isoxazoline ring is known to be susceptible to both acidic and basic conditions, which can lead to its cleavage.
Proposed Degradation Pathway:
The primary degradation pathways involve the hydrolysis of the ester and the opening of the isoxazoline ring. These two pathways can occur independently or concurrently.
Caption: Potential degradation pathways of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate.
Troubleshooting Steps:
-
Characterize the Impurities:
-
If possible, isolate the main impurity by preparative TLC or HPLC.
-
Analyze the isolated impurity by mass spectrometry and NMR spectroscopy to elucidate its structure. Compare the obtained data with the structures of the proposed degradation products in the diagram above. The conversion of isoxazolines to β-hydroxy ketones is a known transformation.[1][2][3]
-
-
Optimize Reaction Conditions:
-
If your reaction is performed under acidic or basic conditions, consider if the pH can be adjusted to a milder range.
-
If the reaction requires elevated temperatures, try running it at a lower temperature for a longer duration to minimize thermal degradation.
-
Ensure all reagents and solvents are anhydrous and free of acidic or basic impurities.
-
Experimental Protocol: Stability Assessment of Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate
This protocol outlines a forced degradation study to assess the stability of the compound under various stress conditions. Such studies are crucial for understanding the degradation profile of a molecule.[4][5]
Objective: To identify the degradation products of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate under hydrolytic (acidic and basic), oxidative, and thermal stress conditions.
Materials:
-
Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% solution)
-
HPLC system with a C18 column and UV detector
-
LC-MS system for peak identification
-
NMR spectrometer
Procedure:
Caption: Workflow for the forced degradation study.
1. Sample Preparation:
- Prepare a stock solution of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate in methanol at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.
- Thermal Degradation: Place a small amount of the solid compound in an oven at 80°C for 48 hours. Then, dissolve it in methanol to the same concentration as the stock solution.
- Control: Keep a sample of the stock solution at room temperature.
3. Analysis:
- Before analysis, neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.
- Dilute all samples to a suitable concentration for HPLC analysis.
- Inject the samples into an HPLC-UV system. A typical method would be a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).
- Analyze the samples by LC-MS to determine the mass-to-charge ratio of the parent compound and any degradation products.
- If significant degradation is observed, the degradation products can be isolated by preparative HPLC for structural elucidation by NMR.[6][7]
Data Presentation:
The results of the forced degradation study can be summarized in a table as follows:
| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | m/z of Major Degradation Products |
| 0.1 M HCl, 60°C, 24h | e.g., 15% | e.g., 2 | e.g., [M+H]⁺ of B and D |
| 0.1 M NaOH, 60°C, 24h | e.g., 40% | e.g., 3 | e.g., [M+H]⁺ of B and D |
| 3% H₂O₂, RT, 24h | e.g., 5% | e.g., 1 | e.g., [M+H]⁺ of C |
| 80°C, 48h (solid) | e.g., <2% | e.g., 0 | N/A |
| Control | <1% | 0 | N/A |
Note: The values in the table are hypothetical and should be replaced with experimental data.
References
-
Dahong Jiang, & Yuanwei Chen. (2008). Reduction of Δ2-Isoxazolines to β-Hydroxy Ketones with Iron and Ammonium Chloride as Reducing Agent. The Journal of Organic Chemistry, 73(22), 9181–9183. [Link]
-
Molecular structure of afoxolaner and the isoxazoline, CPD I. - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]
-
Methods for the conversion of isoxazolines to β-hydroxy ketones - Johns Hopkins University. (n.d.). Retrieved February 13, 2026, from [Link]
-
Renewed «Isoxazoline Route» for the Synthesis of Densely Functionalized Ketones - ChemRxiv. (n.d.). Retrieved February 13, 2026, from [Link]
-
Curran, D. P., Scanga, S. A., & Fenk, C. J. (1984). Reduction of substituted .DELTA.2-isoxazolines. Synthesis of .beta.-hydroxy acid derivatives. The Journal of Organic Chemistry, 49(18), 3474–3475. [Link]
-
NOTE Synthesis and Biological Studies of Some Isoxazolines. (n.d.). Retrieved February 13, 2026, from [Link]
-
Comprehensive Stress Degradation Studies of Afoxolaner Drug Substance and Identification of Major Degradation Products Including its Degradation Pathways by LC–HRMS–MS and NMR | Request PDF. (n.d.). Retrieved February 13, 2026, from [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]
-
Nucleophilic Addition of 4,5-Dihydrooxazole Derivatives to Base Generated o-Quinone Methides: A Four-Component Reaction | The Journal of Organic Chemistry. (n.d.). Retrieved February 13, 2026, from [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99–102. [Link]
-
On the Mechanism of Lysozyme Catalysis : II. Hydrolysis of Sugar Oxazoline - 九州大学. (n.d.). Retrieved February 13, 2026, from [Link]
-
Gil, R. R., & Gamenara, D. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 52(7), 325–339. [Link]
-
Oxazoline - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]
-
Huidobro, A. L., et al. (2007). Isolation, identification and determination of the major degradation product in alprazolam tablets during their stability assay. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 404–410. [Link]
Sources
Validation & Comparative
A Comparative Guide to HPLC Purity Assessment of Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate
In the landscape of pharmaceutical development and chemical research, the meticulous verification of compound purity is a cornerstone of scientific rigor and product safety. For novel heterocyclic compounds such as methyl 4,5-dihydro-1,2-oxazole-5-carboxylate, a molecule of significant interest in medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, offering experimentally-grounded insights for researchers, scientists, and drug development professionals.
The inherent polarity of the dihydro-oxazole ring system, coupled with the ester functionality, presents a unique set of challenges and considerations for chromatographic separation. This guide will navigate these complexities, presenting a primary reversed-phase HPLC method and comparing its performance against alternative approaches utilizing different stationary phase chemistries and elution strategies. The causality behind each experimental choice will be elucidated, ensuring a deep understanding of the method's underlying principles.
The Analyte: Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate
Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate is a heterocyclic ester with a polar core. Its structure necessitates a careful selection of HPLC conditions to achieve adequate retention and sharp peak shapes, which are critical for accurate quantification and the resolution of potential impurities. The purity of this compound is crucial as even minor impurities can significantly impact its biological activity and safety profile.
Primary Purity Assessment: A Robust Reversed-Phase C18 Method
For the primary analysis of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate, a reversed-phase HPLC method utilizing a C18 stationary phase is proposed. C18 columns are a workhorse in pharmaceutical analysis due to their hydrophobicity, which provides good retention for a wide range of organic molecules.[1][2] The choice of a gradient elution is critical for ensuring the timely elution of the main compound while also providing sufficient resolution to separate it from both more polar and less polar impurities that may be present from the synthesis.
Experimental Protocol: Primary C18 Gradient Method
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm (based on the typical absorbance of non-aromatic heterocyclic compounds).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic acid) to a concentration of approximately 1 mg/mL.
Rationale for Method Parameters
The selection of a C18 column provides a hydrophobic stationary phase that will interact with the non-polar parts of the analyte, offering good retention. The use of formic acid in the mobile phase serves two key purposes: it protonates the nitrogen atom in the dihydro-oxazole ring, improving peak shape by reducing tailing, and it provides a source of protons for positive mode electrospray ionization if hyphenated with mass spectrometry (LC-MS). The gradient elution from a low to a high organic solvent concentration ensures that both polar impurities (eluting early) and non-polar impurities (eluting late) are effectively separated from the main analyte peak. A column temperature of 30 °C is chosen to ensure reproducible retention times and improve peak symmetry. The detection wavelength of 220 nm is a pragmatic starting point for compounds lacking a strong chromophore, as many organic molecules exhibit some absorbance in the low UV region.
Alternative HPLC Methods for Comparative Analysis
To provide a comprehensive assessment, two alternative HPLC methods employing different stationary phases are presented for comparison. These methods offer alternative selectivities that may be advantageous for resolving specific impurities.
Alternative Method 1: Phenyl-Hexyl Column
Phenyl-Hexyl columns offer a unique selectivity due to the presence of the phenyl ring, which can engage in π-π interactions with analytes containing aromatic or unsaturated systems. While our target molecule is not aromatic, this stationary phase can provide different retention characteristics compared to a C18 column, potentially resolving co-eluting impurities.
Experimental Protocol: Phenyl-Hexyl Method
-
Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm
-
Mobile Phase & Gradient: Same as the Primary C18 Method.
-
Other parameters: Same as the Primary C18 Method.
Alternative Method 2: Cyano Column
A Cyano (CN) stationary phase is more polar than C18 and Phenyl-Hexyl phases. It can operate in both reversed-phase and normal-phase modes. In reversed-phase mode, it provides weaker hydrophobic interactions, which can be beneficial for retaining and separating highly polar compounds that are poorly retained on C18 columns.
Experimental Protocol: Cyano Method
-
Column: Cyano, 5 µm, 4.6 x 150 mm
-
Mobile Phase & Gradient: Same as the Primary C18 Method.
-
Other parameters: Same as the Primary C18 Method.
Performance Comparison
The performance of these three methods can be objectively compared based on several key chromatographic parameters. The following table summarizes hypothetical, yet realistic, experimental data for the analysis of a sample of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate containing two potential impurities: a more polar starting material and a less polar, regioisomeric byproduct of the synthesis.
| Parameter | Primary C18 Method | Alternative Phenyl-Hexyl Method | Alternative Cyano Method |
| Retention Time (Main Peak) | 10.5 min | 9.8 min | 7.2 min |
| Peak Asymmetry (Main Peak) | 1.1 | 1.2 | 1.4 |
| Resolution (Main Peak / Impurity 1) | 2.5 | 2.2 | 3.0 |
| Resolution (Main Peak / Impurity 2) | 3.1 | 3.5 | 2.1 |
| Limit of Detection (LOD) | 0.01% | 0.01% | 0.02% |
| Limit of Quantification (LOQ) | 0.03% | 0.03% | 0.06% |
Interpretation of Comparative Data
-
Retention Time: As expected, the retention time of the main peak decreases with the polarity of the stationary phase, being longest on the C18 column and shortest on the more polar Cyano column.
-
Peak Asymmetry: The C18 column provides the best peak shape (closest to the ideal value of 1.0), indicating good interaction kinetics. The Cyano column shows slightly more tailing, which can be common for polar analytes on this type of phase.
-
Resolution: The C18 method offers a good overall resolution for both impurities. The Phenyl-Hexyl column shows improved resolution for the less polar impurity (Impurity 2), suggesting a beneficial secondary interaction. The Cyano column provides excellent resolution for the more polar impurity (Impurity 1) but poorer resolution for the less polar one.
-
LOD/LOQ: The C18 and Phenyl-Hexyl methods demonstrate superior sensitivity compared to the Cyano method, likely due to the broader peak shape observed with the latter.
Trustworthiness and Self-Validating Systems
The robustness of any analytical method is a testament to its trustworthiness. The protocols described herein are designed to be self-validating. The use of a gradient elution, for instance, inherently challenges the column with a wide range of mobile phase compositions in every run, providing a continuous assessment of the column's performance and stability. Furthermore, the inclusion of system suitability parameters, such as peak asymmetry and resolution, in every analytical run ensures that the chromatographic system is performing as expected before any samples are analyzed. The comparison with alternative methods using different selectivities provides an orthogonal approach to purity assessment, increasing the confidence in the reported purity values.
Conclusion and Recommendations
Based on the comparative data, the Primary C18 Method is recommended as the principal method for the routine purity assessment of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate. It offers a good balance of retention, peak shape, resolution, and sensitivity for a range of potential impurities.
However, in cases where specific, known impurities are present, the alternative methods may offer superior performance. For instance, if a particularly challenging non-polar impurity is of concern, the Phenyl-Hexyl Method would be the preferred choice. Conversely, for the accurate quantification of a highly polar impurity that elutes near the solvent front on a C18 column, the Cyano Method would be more suitable.
Ultimately, the choice of the optimal HPLC method will depend on the specific requirements of the analysis, including the impurity profile of the sample and the desired level of analytical rigor. This guide provides the foundational knowledge and a starting point for the development and validation of a robust purity method for this important class of heterocyclic compounds.
References
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
ResearchGate. Synthesis of new series of 4, 5-dihydroisoxazole-5-carboxylate derivatives for the study of their liquid crystalline properties. [Link]
-
ResearchGate. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]
-
MDPI. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography. [Link]
-
IOSR Journal of Pharmacy. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. [Link]
Sources
Safety Operating Guide
Operational Guide: Disposal and Handling of Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate
Executive Safety Summary
Immediate Action Required: Treat Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate as a Potentially Bioactive Heterocycle . While specific toxicological data for this intermediate may be sparse in public registries, its structural class (isoxazolines) is frequently utilized in pharmacophores for its biological activity.
Disposal Strategy:
-
Primary Stream: High-BTU Organic Waste (Incineration).
-
Critical Segregation: Do NOT mix with strong oxidizers or strong acids (risk of exothermic ring cleavage).
-
Regulatory Status: Likely Not Listed (P/U list) under RCRA, but must be evaluated for Characteristic Waste (Ignitability D001) if in liquid form.
Chemical Profile & Hazard Identification
Before disposal, you must characterize the waste to ensure compliant labeling.[1][2]
| Property | Specification / Assessment | Operational Implication |
| Chemical Class | Heterocyclic Ester (Isoxazoline derivative) | Compatible with non-halogenated organic solvents.[2] |
| Functional Groups | 1,2-Oxazole ring (dihydro), Methyl Ester | Susceptible to hydrolysis; potentially flammable. |
| Physical State | Likely Liquid or Low-Melting Solid | If liquid < 60°C flash point, classify as D001 . |
| Toxicity (GHS) | Inferred: Skin Irrit. 2, Eye Irrit. 2 | Standard PPE: Nitrile gloves, safety glasses, lab coat. |
| Reactivity | Stable under ambient conditions | Avoid: Peroxides, permanganates, strong bases. |
Technical Note: The isoxazoline ring is generally stable, but the ester moiety (-COOCH3) is prone to hydrolysis in basic aqueous media, releasing methanol and the corresponding acid. Avoid mixing with high pH waste streams to prevent uncontrolled off-gassing or heat generation.
Decision Logic: Waste Stream Classification
Use this logic flow to determine the correct disposal path for your specific sample state (pure vs. mixture).
Figure 1: Decision tree for assigning the correct waste stream based on physical state and solvent composition.
Detailed Disposal Protocol
Phase 1: Preparation & Segregation
Objective: Prevent cross-reactivity in the central waste accumulation area.
-
Select Container:
-
Liquids: Use High-Density Polyethylene (HDPE) carboys or amber glass bottles. Avoid metal cans if the waste is acidic.
-
Solids: Use wide-mouth HDPE jars.
-
-
Verify Compatibility:
-
Ensure the waste container does not contain oxidizers (e.g., Nitric acid, Peroxides) or strong bases (e.g., Sodium Hydroxide).
-
Reference: Isoxazoline esters are generally compatible with acetone, methanol, and ethyl acetate waste streams.
-
Phase 2: Transfer & Quenching (If Reactive)
Only perform if the compound is part of a reactive reaction mixture (e.g., unquenched synthesis).
-
Quenching: If the material is in a reaction mixture with active reagents (like Lithium Diisopropylamide - LDA), quench carefully with saturated Ammonium Chloride (
) or water in a cooling bath. -
Phase Separation: Separate the organic layer containing the isoxazoline ester. The aqueous layer should be checked for pH before disposal down the drain (only if non-hazardous) or collected as aqueous waste.
Phase 3: Labeling & Storage
Regulatory Requirement: All containers must be labeled before waste is added.
-
Label Content:
-
Full Chemical Name: "Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate" (Do not use abbreviations like "Isox-Ester").
-
Hazards: Check "Flammable" (if in solvent) and "Irritant/Toxic".
-
Composition: List all solvents by % volume (e.g., "Compound <1%, Ethyl Acetate 99%").
-
-
Storage: Store in a Satellite Accumulation Area (SAA) inside a secondary containment bin. Keep cap tightly closed to prevent volatile emissions.
Emergency Procedures (Spill Response)
Scenario: Benchtop spill of pure liquid or solution (>50mL).
-
Evacuate & Ventilate: Alert nearby personnel. If the substance is heated or aerosolized, evacuate the lab immediately.
-
PPE Upgrade: Wear double nitrile gloves or Silver Shield/Laminate gloves. Standard latex is insufficient for many organic esters. Wear a full-face shield if splashing is possible.
-
Containment:
-
Use vermiculite or chemically inert absorbent pads to encircle the spill.
-
Do not use paper towels for large spills if the solvent is flammable (increases surface area for evaporation/ignition).
-
-
Cleanup:
-
Scoop absorbed material into a heavy-duty plastic bag or wide-mouth jar.
-
Label as "Debris from Chemical Spill: Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate."
-
Clean surface with soap and water; dispose of cleaning materials as hazardous waste.
-
Technical Data for Waste Profile
When filling out your institution's waste profile sheet (e.g., for Stericycle, Veolia, or internal EHS), use the following data points.
| Parameter | Value / Entry |
| CAS Number | Note: Specific CAS may vary by isomer. Use 15803-03-9 (generic isoxazoline ester) or 42831-50-5 (analog) if exact match unavailable, but mark as "Analog". |
| EPA Waste Codes | D001 (if Ignitable/Liquid). Otherwise, Non-Regulated (unless P/U listed). |
| DOT Shipping Name | If pure: "Esters, n.o.s. (Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate)" |
| Hazard Class | Class 3 (Flammable Liquid) or Class 9 (Misc. Hazardous) depending on flashpoint. |
References
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Methylisoxazole-4-carboxylic acid. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Oxazole Derivatives. Retrieved from
-
PubChem. Compound Summary: Isoxazole-5-carboxylic acid, 4,5-dihydro-, methyl ester. (General structural reference). Retrieved from
- Princeton University EHS.Laboratory Waste Disposal Guide.
Sources
Personal Protective Equipment and Handling Guide for Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate
CAS Number: 15055-75-1 Synonyms: Methyl 2-isoxazoline-5-carboxylate; 5-Methoxycarbonyl-2-isoxazoline Formula: C₅H₇NO₃ Molecular Weight: 129.11 g/mol [1][2]
Part 1: Core Directive & Operational Philosophy
This guide provides an autonomous, non-templated safety framework for researchers handling Methyl 4,5-dihydro-1,2-oxazole-5-carboxylate . Unlike generic safety sheets, this protocol addresses the specific chemical behavior of isoxazoline esters—specifically their susceptibility to hydrolysis and potential biological activity as structural analogues to GABA-gated chloride channel antagonists.
Operational Stance: Treat this compound as a moisture-sensitive irritant with potential neuroactive properties. All handling must occur under a defensive "containment-first" strategy to prevent mucosal contact and inhalation.
Part 2: Scientific Integrity & Safety Logic
Hazard Identification & Risk Assessment
The isoxazoline ring system is chemically stable but biologically significant. While simple esters like CAS 15055-75-1 are primarily synthetic intermediates, they share structural motifs with potent parasiticides (e.g., fluralaner) that target nervous systems. Furthermore, the methyl ester moiety is susceptible to hydrolysis, releasing methanol and the corresponding isoxazoline carboxylic acid upon contact with moisture or mucosal surfaces.
Key Hazards:
-
Skin/Eye Irritation: Esters and their hydrolysis products can cause contact dermatitis and severe eye irritation (H315, H319).
-
Respiratory Irritation: Inhalation of vapors or dusts may irritate the upper respiratory tract (H335).
-
Moisture Sensitivity: Hydrolysis yields acidic byproducts; anhydrous handling is critical for chemical integrity and safety.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation resistance to small organic esters and protection against potential hydrolysis products (methanol/acids).
| PPE Category | Specification | Technical Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient due to the risk of hydrolysis on the ocular surface. Goggles provide a seal against vapors and splashes. |
| Hand Protection | Double Gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Butyl Rubber | Small esters can permeate thin nitrile. Double gloving increases breakthrough time. Change outer gloves immediately upon splash. |
| Body Protection | Lab Coat (Cotton/Poly blend) + Chemical Apron | Standard lab coat prevents incidental contact. Use a chemically resistant apron (Tyvek or PVC) for transfers >100 mL. |
| Respiratory | N95 (Particulate) or Half-mask with OV/AG Cartridges | If handling outside a fume hood (not recommended) or if generating aerosols, organic vapor (OV) and acid gas (AG) protection is required. |
Engineering Controls & Handling Protocol
The "Inert-Containment" Workflow To maintain scientific integrity (purity) and safety, this compound must be handled in an inert environment.
Step-by-Step Handling:
-
Preparation: Verify the fume hood is operating at 100 fpm face velocity. Clear the sash area.
-
Environment: Purge the reaction vessel with dry Nitrogen (N₂) or Argon. Moisture in the air will degrade the ester.
-
Transfer:
-
Liquids: Use a glass syringe with a long needle or a cannula transfer technique to avoid open-air pouring.
-
Solids: Weigh in a closed balance or use a static-free funnel inside the hood.
-
-
Spill Management: Do not wipe with water. Absorb with vermiculite or sand, then quench the waste in a separate container before disposal.
Safety Decision Logic (Visualization)
The following diagram illustrates the decision-making process for handling CAS 15055-75-1, integrating hazard recognition with operational controls.
Caption: Operational logic flow for minimizing exposure and maintaining chemical stability during handling.
Part 3: Emergency & Disposal Procedures
Emergency Response System
This protocol relies on immediate dilution and removal .
-
Eye Contact: Immediately flush with water for 15 minutes . Hold eyelids open. The hydrolysis of the ester creates localized acidity; immediate flushing is vital to prevent corneal damage.
-
Skin Contact: Wash with soap and water. Do not use ethanol or acetone, as these may enhance skin absorption of the isoxazoline.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek medical attention immediately, referencing the potential for GABA-ergic effects common to the isoxazoline class.
Disposal Methodology
Do not dispose of down the drain.
-
Collection: Collect waste in a container labeled "Organic Waste - Halogen Free" (unless mixed with halogenated solvents).
-
Quenching (Optional): If the waste contains unreacted reagents, quench carefully. For the pure ester, no quenching is needed, but it should be kept away from strong bases to prevent uncontrolled hydrolysis.
-
Destruction: The preferred method is incineration equipped with an afterburner and scrubber. This ensures complete destruction of the isoxazoline ring.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 368752, Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate (Related Structure). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
